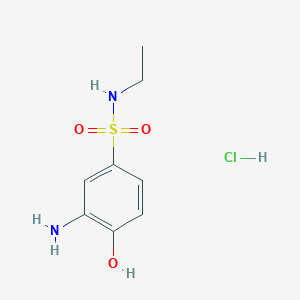![molecular formula C20H22N6O3 B2943896 3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-04-3](/img/structure/B2943896.png)
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound. Its complex structure suggests potential applications in medicinal chemistry, pharmaceuticals, and potentially even more specialized scientific research. Given its unique framework, it likely plays a role in various biochemical pathways and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. Key steps likely include:
Formation of the pyrido[2,3-d]pyrimidine core: : This may involve condensation reactions between appropriate pyridine and pyrimidine derivatives.
Introduction of the piperidine ring: : This is often achieved through nucleophilic substitution or addition reactions.
Attachment of the pyrimidinone moiety: : This might be done using acylation reactions.
Detailed reaction conditions would depend on the specific reagents and catalysts used at each step, along with temperature and pH control.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization to maximize yield and purity while minimizing cost and environmental impact. This might involve:
Scalability of reaction conditions: : Ensuring that the laboratory conditions can be reproduced at an industrial scale.
Purification processes: : Implementing efficient purification steps like crystallization or chromatography to isolate the product.
Quality control: : Ensuring consistency in product quality through rigorous testing and validation.
化学反応の分析
Types of Reactions
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions:
Oxidation: : It can be oxidized under certain conditions, leading to potential changes in the pyrimidine or piperidine rings.
Reduction: : Reduction reactions may modify the pyrimidinone moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at reactive sites on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substituents: : Halides, alkylating agents, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: : This might yield derivatives with additional ketone or aldehyde functionalities.
Reduction: : This could produce alcohols or amines from the reduction of carbonyl groups.
Substitution: : Various substituted derivatives, depending on the electrophiles or nucleophiles involved.
科学的研究の応用
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has broad potential in scientific research:
Chemistry: : It can be used as a building block for more complex organic molecules or as a ligand in coordination chemistry.
Biology: : Its interactions with biological macromolecules can be studied, potentially providing insights into enzyme inhibition or receptor binding.
Medicine: : It could be explored for its pharmacological properties, such as anti-cancer, anti-viral, or neuroprotective effects.
Industry: : Its application might extend to materials science, perhaps in the development of novel polymers or coatings.
作用機序
The compound exerts its effects through specific molecular interactions. Potential mechanisms include:
Enzyme Inhibition: : By binding to enzyme active sites, it could inhibit enzymatic activity, affecting metabolic pathways.
Receptor Binding: : It might interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with structurally similar compounds:
Pyrimidinone analogs: : These might differ in the substituents on the pyrimidinone ring, affecting their reactivity and biological activity.
Piperidine derivatives: : Variations in the piperidine ring can influence the compound's pharmacokinetics and binding affinity.
Pyrido[2,3-d]pyrimidine: : Other derivatives of this core structure could have different electronic properties, impacting their chemical behavior and interactions.
Similar Compounds
Some structurally related compounds include:
6-Aminopurine
5-Fluorouracil
Pyridine-2,3-diamine derivatives
Each of these compounds has its own unique set of properties, making them valuable in different contexts within scientific research and industrial applications.
So that's the rundown on this fascinating molecule. Wonder if it's in your medicine cabinet…
特性
IUPAC Name |
3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-13-14(2)22-11-25(19(13)28)10-17(27)24-8-5-15(6-9-24)26-12-23-18-16(20(26)29)4-3-7-21-18/h3-4,7,11-12,15H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVDSHRTVFOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)





![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2943826.png)
![N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide](/img/structure/B2943830.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)
![2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2943834.png)

